Pifarnine
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Overview
Description
Pifarnine is a member of the class of benzodioxoles, characterized by a 1,3-benzodioxole structure substituted by a [4-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)piperazin-1-yl]methyl group at position 5. It is primarily known for its anti-ulcer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pifarnine involves the reaction of 1,3-benzodioxole with a piperazine derivative. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pifarnine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.
Scientific Research Applications
Pifarnine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its biological activity, particularly its anti-ulcer properties.
Medicine: Investigated for its potential therapeutic effects in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Pifarnine exerts its effects primarily through its interaction with specific molecular targets in the body. It is known to inhibit the activity of certain enzymes involved in the production of gastric acid, thereby reducing acid secretion and providing relief from ulcers. The compound also exhibits anti-inflammatory properties, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Pifarnine can be compared with other benzodioxole derivatives and piperazine-containing compounds. Similar compounds include:
Piperine: Known for its bio-enhancing properties and use in traditional medicine.
Piperidine: A heterocyclic compound with significant therapeutic potential against various cancers.
Uniqueness of this compound: this compound stands out due to its specific anti-ulcer activity and its unique chemical structure, which combines the benzodioxole and piperazine moieties. This combination imparts distinct pharmacological properties that are not observed in other similar compounds.
Properties
CAS No. |
56208-01-6 |
---|---|
Molecular Formula |
C27H40N2O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9+,24-13+ |
InChI Key |
DVJCPEWCHQLAEH-GLHLOLHSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |
Origin of Product |
United States |
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